molecular formula C23H17ClF3N3OS B608711 LY 219057 CAS No. 150351-93-2

LY 219057

Número de catálogo: B608711
Número CAS: 150351-93-2
Peso molecular: 475.9 g/mol
Clave InChI: DFOIEDQSOJASSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY 219057 is a potent, competitive, and specific cholecystokinin (CCK) receptor antagonist targeting the exocrine pancreas . Its primary mechanism involves blocking CCK receptors, which regulate pancreatic enzyme secretion and gastrointestinal motility. Unlike broad-spectrum CCK antagonists, this compound demonstrates high selectivity for pancreatic receptors, minimizing off-target effects .

Propiedades

Número CAS

150351-93-2

Fórmula molecular

C23H17ClF3N3OS

Peso molecular

475.9 g/mol

Nombre IUPAC

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-4,5-diphenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C23H17ClF3N3OS/c24-18-12-11-16(13-17(18)23(25,26)27)28-22(32)30-20(15-9-5-2-6-10-15)19(21(31)29-30)14-7-3-1-4-8-14/h1-13,19-20H,(H,28,32)(H,29,31)

Clave InChI

DFOIEDQSOJASSS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=S)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4

SMILES canónico

C1=CC=C(C=C1)C2C(N(NC2=O)C(=S)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

LY 219057;  LY219057;  LY-219057.

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de LY 219057 involucra múltiples pasos, comenzando con la preparación de la estructura central de difenilpirazolidinona. Las condiciones de reacción típicamente incluyen el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar la formación del producto deseado. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son propietarios y pueden variar según el fabricante .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra el uso de equipos y reactivos de grado industrial para asegurar un alto rendimiento y pureza. Se implementan medidas de control de calidad en varias etapas para mantener la consistencia y el cumplimiento de las normas reglamentarias .

Análisis De Reacciones Químicas

Tipos de Reacciones: LY 219057 experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

LY 219057 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Utilizado como compuesto de referencia en el estudio de los receptores de colecistoquinina y sus antagonistas.

    Biología: Employed in research on gastrointestinal functions and the role of cholecystokinin in various biological processes.

    Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones relacionadas con la actividad del receptor de colecistoquinina, como trastornos gastrointestinales y ciertas afecciones neurológicas.

    Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores de colecistoquinina

Mecanismo De Acción

LY 219057 ejerce sus efectos uniéndose al receptor de colecistoquinina, bloqueando así la acción del octapéptido de colecistoquinina (CCK-8). Esta inhibición previene la activación de las vías de señalización descendentes asociadas con el receptor, lo que lleva a una reducción en los efectos fisiológicos mediados por la colecistoquinina. Los objetivos moleculares incluyen los subtipos de receptores de colecistoquinina, y las vías involucradas están principalmente relacionadas con las funciones gastrointestinales y neurológicas .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

LY 219057 belongs to a series of LY-prefixed compounds developed for diverse biological targets. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of this compound and Related Compounds

Compound Primary Activity Target/Mechanism Selectivity/Potency Key Applications
This compound CCK receptor antagonism Exocrine pancreas CCK receptors High specificity for pancreatic CCK receptors Pancreatitis, digestive disorders
LY 215890 Antibacterial activity Gram-positive and Gram-negative bacteria Broad-spectrum Bacterial infections
LY 215891 Antibacterial activity Gram-positive and Gram-negative bacteria Similar to LY 215890 Antimicrobial therapies
LY 221068 Antioxidant and anti-inflammatory Free radical scavenging Moderate potency Inflammatory diseases
LY 221501 NMDA receptor antagonism Glutamate NMDA receptors Central nervous system specificity Neurodegenerative disorders

Key Findings from Comparative Studies

Target Specificity :

  • This compound is distinguished by its pancreas-specific CCK receptor blockade , unlike LY 221501, which targets NMDA receptors in the central nervous system .
  • LY 215890 and LY 215891 lack receptor specificity, acting broadly against bacterial cell walls .

Therapeutic Potential: this compound’s selective action reduces systemic side effects compared to non-selective CCK antagonists (e.g., proglumide), which may interfere with gallbladder function . LY 221068’s antioxidant properties are mechanistically distinct, addressing oxidative stress rather than receptor modulation .

LY 221501) suggests divergent backbones tailored to distinct targets. For example, LY 221501’s NMDA antagonism likely involves glutamatergic pathway modifications, whereas this compound incorporates CCK-binding motifs .

Actividad Biológica

LY 219057 is a compound of significant interest in pharmacological research, particularly for its role as a competitive antagonist of the cholecystokinin (CCK) receptor in the exocrine pancreas. This receptor is crucial in mediating digestive processes, and this compound's ability to inhibit its activity has implications for various gastrointestinal disorders.

This compound operates primarily by binding to the CCK receptor, inhibiting its activation by endogenous ligands. This action can lead to decreased secretion of digestive enzymes and alterations in pancreatic function. The specificity and potency of this compound make it a valuable tool for studying CCK receptor functions and their impact on pancreatic physiology.

Pharmacological Profile

  • Target : CCK receptor (exocrine pancreas)
  • Type : Competitive antagonist
  • Potency : High affinity for CCK receptors, leading to effective inhibition of receptor-mediated responses.

Research Findings

Research has demonstrated that this compound can significantly alter physiological responses in animal models. Studies have shown that administration of this compound results in:

  • Reduced enzyme secretion : Inhibition of CCK-mediated enzyme release from the pancreas.
  • Altered gastrointestinal motility : Changes in digestive transit times and gut motility patterns.
  • Potential therapeutic applications : Investigated for conditions like pancreatitis and other disorders associated with excessive CCK signaling.

Study on Pancreatic Function

A notable study conducted on rats examined the effects of this compound on pancreatic enzyme secretion. The results indicated that:

  • Control group : Normal levels of enzyme secretion in response to CCK stimulation.
  • This compound treated group : Significant reduction in enzyme levels, suggesting effective antagonism of the CCK receptor.
GroupAmylase Secretion (U/L)Lipase Secretion (U/L)
Control150120
This compound Treatment3025

This data underscores the compound's potential as a therapeutic agent for managing conditions characterized by dysregulated CCK activity.

Clinical Implications

Further investigations into this compound's effects on human subjects are warranted, particularly regarding its safety profile and efficacy in treating gastrointestinal disorders. Preliminary findings suggest it could be beneficial in managing conditions such as:

  • Chronic pancreatitis
  • Functional dyspepsia
  • Obesity-related metabolic disorders

Q & A

Q. Q. How can researchers ensure ethical rigor in this compound's in vivo studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research, including power analysis to minimize sample sizes. Obtain IACUC approval for protocols, and disclose conflicts of interest in funding sources .

Q. What steps are critical for replicating this compound studies across laboratories?

  • Methodological Answer : Share raw data and protocols via repositories (e.g., Zenodo). Use standardized reference materials (e.g., USP-grade solvents) and validate equipment calibration. Include negative controls in all assays to detect environmental variability .

Data Presentation and Publication Guidelines

Q. How should researchers present conflicting this compound data in manuscripts to enhance clarity?

  • Methodological Answer : Use contradiction matrices to tabulate divergent results, annotating variables (e.g., pH, temperature). Discuss limitations transparently in the Discussion section, proposing follow-up experiments to resolve ambiguities .

Q. What are the key elements of a high-impact publication on this compound's mechanistic studies?

  • Methodological Answer : Structure the manuscript with a hypothesis-driven Introduction, Methods detailing reproducibility, Results with effect-size metrics, and a Discussion contextualizing findings within broader therapeutic implications. Adhere to journal-specific guidelines for supplementary data (e.g., deposition of spectral files) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 219057
Reactant of Route 2
LY 219057

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.